![molecular formula C17H16N2O7S B7476264 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid
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Overview
Description
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid, also known as MABA, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a derivative of sulfonamide and is a potent inhibitor of carbonic anhydrase (CA) enzymes.
Scientific Research Applications
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of CA enzymes, which play a crucial role in the regulation of acid-base balance in the body. CA inhibitors are used in the treatment of glaucoma, epilepsy, and other disorders. 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid has also been studied for its potential use in cancer treatment, as CA enzymes are overexpressed in many cancer cells.
Mechanism of Action
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid inhibits CA enzymes by binding to the zinc ion at the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the regulation of acid-base balance. By inhibiting CA enzymes, 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid can also reduce the production of bicarbonate, which can lead to a decrease in tumor growth.
Biochemical and Physiological Effects
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of bicarbonate in the body, which can lead to a decrease in tumor growth. 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid has also been shown to reduce the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid in lab experiments include its potent inhibition of CA enzymes, which can be beneficial in the study of acid-base balance and cancer treatment. However, 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are many future directions for the study of 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid. One area of research is the development of more potent and selective CA inhibitors. Another area of research is the study of the potential use of 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid in the treatment of glaucoma, epilepsy, and other disorders. Finally, further research is needed to determine the safety and efficacy of 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid in humans, including its potential use as a cancer treatment.
Conclusion
In conclusion, 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of CA enzymes and has been studied for its potential use in the treatment of glaucoma, epilepsy, and cancer. While 2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid has some limitations, including its potential toxicity and the need for further research, there are many future directions for the study of this compound.
Synthesis Methods
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid, followed by the addition of 4-methoxycarbonylphenylsulfonyl chloride and the subsequent reduction of the nitro group with hydrogen gas. The final product is obtained through the reaction of the resulting amine with chloroacetic acid.
properties
IUPAC Name |
2-[[4-[(4-methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-26-17(23)12-4-8-14(9-5-12)27(24,25)19-13-6-2-11(3-7-13)16(22)18-10-15(20)21/h2-9,19H,10H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFQGGJKAIVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid |
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